molecular formula C25H38N2O2 B1506694 Prostanozol CAS No. 1186001-41-1

Prostanozol

Cat. No.: B1506694
CAS No.: 1186001-41-1
M. Wt: 398.6 g/mol
InChI Key: AGJAMJZFPDQSEW-KOTDIDPQSA-N

Description

Contextualization within Steroidal Chemistry Research

Prostanozol is structurally related to testosterone (B1683101) and is classified as a designer steroid. federalregister.govwikipedia.org Its chemical structure is a modification of the androstane (B1237026) nucleus, featuring a pyrazole (B372694) ring fused at the C2 and C3 positions. federalregister.gov This modification is a notable feature in steroidal chemistry, as it alters the compound's biological activity and metabolic profile compared to the parent hormone, testosterone. federalregister.govnih.gov The structure of this compound is very similar to that of stanozolol (B1681124), another well-known anabolic steroid, with the primary difference being the absence of a 17α-methyl group in this compound. federalregister.govdshs-koeln.de This structural distinction has implications for its metabolism and detection. dshs-koeln.de

Historical Overview of Initial Chemical Investigations and Structural Elucidation

The synthesis and initial investigation of the anabolic and androgenic effects of this compound were first published in 1961 by Clinton and coworkers. federalregister.gov Their research involved evaluating its activity in rats and laid the groundwork for understanding its steroidal properties. federalregister.govfederalregister.gov In subsequent years, particularly with its emergence on the dietary supplement market, further research focused on its detection and metabolism. wikipedia.orglookchem.com Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in elucidating the structure of this compound and its metabolites. dshs-koeln.deresearchgate.netdshs-koeln.de These methods are crucial for identifying the compound in various biological matrices, a key aspect of anti-doping research. wada-ama.org

Scope and Academic Relevance of this compound Research

Academic research on this compound is primarily driven by the need to detect and identify designer steroids in the context of anti-doping control. dshs-koeln.dewada-ama.org Studies have focused on understanding its metabolic pathways to identify unique urinary metabolites that can serve as biomarkers of its use. researchgate.netdshs-koeln.de The investigation of this compound's metabolism often involves in vitro studies using human liver microsomes and in vivo studies in animal models, such as humanized mice. dshs-koeln.de This research is vital for developing robust analytical methods for sports drug testing and for understanding the biotransformation of synthetic steroids. dshs-koeln.deresearchgate.net Furthermore, the classification of this compound as a controlled substance has underscored its pharmacological significance and the need for continued scientific scrutiny. federalregister.govresearchgate.net

Interactive Data Table: Key Research Findings on this compound

Research Area Key Findings Analytical Techniques Used Primary References
Initial Synthesis and Activity First synthesized and shown to possess both anabolic and androgenic activity in rat models.Chemical Synthesis, Animal BioassaysClinton et al., 1961 federalregister.govfederalregister.gov
Structural Elucidation Structure confirmed as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, a stanozolol analogue lacking the 17α-methyl group.GC-MS, LC-MS/MS, NMR dshs-koeln.deresearchgate.netdshs-koeln.de
Metabolism Major metabolic pathways include oxidation of the 17-hydroxyl group and hydroxylation at various positions on the steroid nucleus. dshs-koeln.de Twenty-four metabolites have been detected in in vitro and in vivo studies. researchgate.netresearchgate.netGC-MS, LC-MS/MS dshs-koeln.deresearchgate.netdshs-koeln.de
Analytical Detection Methods developed for the detection of this compound and its metabolites in urine for anti-doping purposes.GC-MS, LC-MS/MS researchgate.netwada-ama.orgresearchgate.net
Pharmacology Binds to the androgen receptor with an affinity comparable to testosterone. federalregister.gov Classified as a Schedule III anabolic steroid. federalregister.govresearchgate.netCompetitive Binding Assays, Receptor Transactivation Assays federalregister.govfederalregister.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJAMJZFPDQSEW-KOTDIDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152178
Record name Prostanozol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186001-41-1
Record name Prostanozol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186001411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostanozol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTANOZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNU1579M5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Modifications of Prostanozol

Original Synthetic Pathways and Methodologies

The foundational synthesis of prostanozol was first detailed in the early 1960s. federalregister.gov The primary strategy involves building the heterocyclic pyrazole (B372694) ring onto a pre-existing androstane (B1237026) steroid nucleus.

The creation of this compound involves the fusion of a pyrazole ring to the C2 and C3 positions of the androstane skeleton, replacing the native 3-keto group. federalregister.gov This type of reaction, known as annulation, is a common method for synthesizing heterocyclic steroids. nih.gov The general principle involves the reaction of a 1,3-dicarbonyl equivalent on the steroid's A-ring with a hydrazine (B178648) derivative. hilarispublisher.comresearchgate.net

The process typically starts with a 3-keto steroid, such as 5α-dihydrotestosterone. lookchem.com A second carbonyl group is introduced at the C2 position to create a reactive diketone intermediate. This intermediate is then primed for cyclization with hydrazine to form the fused pyrazole ring. hilarispublisher.com

The initial step is the introduction of a formyl group at the C2 position of the androstane nucleus. This is commonly achieved through a condensation reaction with a reagent like ethyl formate (B1220265) in the presence of a strong base, such as sodium methoxide. This reaction creates a 2-hydroxymethylene-3-oxo-steroid intermediate. nih.govdshs-koeln.de

The subsequent and defining step is the reaction of this β-dicarbonyl intermediate with hydrazine hydrate. nih.govhilarispublisher.com The hydrazine molecule acts as a dinucleophile, reacting with both carbonyl groups to form the five-membered pyrazole ring. This condensation reaction is typically performed in a solvent like ethanol (B145695) or pyridine (B92270). dshs-koeln.debiorxiv.org

Table 1: Key Reagents in this compound Synthesis

Reagent Formula Role in Synthesis
5α-Dihydrotestosterone C₁₉H₃₀O₂ Androstane steroid precursor
Ethyl Formate C₃H₆O₂ Source of formyl group for C2 position
Sodium Methoxide CH₃ONa Base catalyst for formylation reaction
Hydrazine Hydrate H₆N₂O Nitrogen source for pyrazole ring cyclization

Fusion of Pyrazole Ring to the Androstane Steroidal Nucleus

Synthesis of this compound Stereoisomers and Analogs

The fundamental synthetic pathway can be adapted to produce various stereoisomers and structurally related compounds, allowing for the exploration of structure-activity relationships.

The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially lead to different regioisomers. However, in the synthesis of pyrazole-fused steroids like this compound, the reaction of the 2-hydroxymethylene-3-oxo-steroid with hydrazine is generally highly regioselective, yielding the [3,2-c] isomer as the major product. researchgate.netmdpi.com The conditions of the reaction, such as the solvent and catalyst, can influence this selectivity. For instance, performing the cyclization in pyridine often enhances the regioselectivity for the desired isomer. researchgate.netdshs-koeln.de In some cases, using acidic conditions or different solvents can lead to mixtures of regioisomers. researchgate.net

Stereoselectivity is primarily dictated by the stereochemistry of the starting steroid nucleus, which is typically preserved throughout the synthetic sequence. The 5α-configuration of the androstane backbone is a key stereochemical feature of this compound. federalregister.gov

A variety of analogs of this compound have been synthesized to investigate their biological activities. These modifications often involve:

Substitution on the pyrazole ring: Introducing substituents on the nitrogen or carbon atoms of the pyrazole ring can be achieved by using substituted hydrazines during the cyclization step. biorxiv.org

Modification of the steroid D-ring: Changes to the 17-position, such as the introduction of a 17α-methyl group, yields the well-known analog stanozolol (B1681124). federalregister.gov

Fusion of other heterocyclic rings: The general synthetic strategy of reacting a diketone intermediate with a binucleophile can be extended to create other fused heterocycles. For example, using hydroxylamine (B1172632) instead of hydrazine results in the formation of a fused isoxazole (B147169) ring. lookchem.comdshs-koeln.de

The synthesis of these analogs allows researchers to explore how different structural features impact the compound's properties. ontosight.airesearchgate.net

Table 2: Comparison of this compound and Key Analogs

Compound Structural Difference from this compound Key Precursor Difference
This compound None 5α-dihydrotestosterone
Stanozolol Contains a 17α-methyl group 17α-Methyl-5α-dihydrotestosterone
1'-Methyl-Prostanozol Contains a methyl group on the pyrazole nitrogen Methylhydrazine instead of hydrazine
Androstano[3,2-c]isoxazole Fused isoxazole ring instead of pyrazole Hydroxylamine instead of hydrazine

Regioselective and Stereoselective Synthetic Approaches

Derivatization Reactions and Novel this compound Conjugates

This compound itself can serve as a starting material for further chemical modifications, leading to derivatives and conjugates with potentially altered characteristics.

A common derivatization involves the 17β-hydroxyl group. This functional group can be modified through various reactions, such as silylation or acylation, often for analytical purposes like gas chromatography-mass spectrometry (GC-MS). lookchem.comnih.gov Reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.delookchem.com

Furthermore, the 17β-hydroxyl group can be esterified. For instance, this compound is sometimes found as a tetrahydropyranyl (THP) ether. wikipedia.orgbiotechmedjournal.com This ether acts as a prodrug, which is expected to be hydrolyzed back to the active this compound by stomach acid after oral administration. researchgate.net The synthesis of other esters, such as hemisuccinates, has also been explored for related steroids, a process that can involve coupling agents to form the ester bond. nih.gov These derivatizations can alter the compound's solubility, stability, and pharmacokinetic profile.

Metabolic studies have also identified various hydroxylated and conjugated metabolites of this compound, which are formed in the body through enzymatic reactions. These metabolites, such as glucuronide conjugates, represent another form of derivatization. researchgate.netdshs-koeln.de

Synthesis of Ether and Ester Derivatives for Research Applications

The hydroxyl group at the C-17 position of the this compound backbone is a key site for derivatization, allowing for the synthesis of various ether and ester analogues. These modifications are often undertaken to alter the compound's polarity, solubility, and metabolic stability, which can be crucial for research applications.

One of the most notable ether derivatives of this compound is the tetrahydropyranyl (THP) ether. The synthesis of steroidal THP ethers is a well-established procedure in organic chemistry. organic-chemistry.org Generally, this involves the acid-catalyzed reaction of the parent alcohol with 3,4-dihydropyran (DHP). In the context of this compound, the 17β-hydroxyl group reacts with DHP in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS), to yield the corresponding 17β-(tetrahydropyran-2-yloxy) derivative. biotechmedjournal.com The formation of the THP ether introduces a chiral center at the C-2' position of the THP ring, resulting in a mixture of diastereomers. This protective group is known for its stability under a range of conditions, yet it can be readily cleaved under acidic conditions to regenerate the parent alcohol.

The synthesis of ester derivatives of this compound at the C-17 position can be achieved through several standard esterification methods. A common approach involves the reaction of this compound with a carboxylic acid, its corresponding acid chloride, or anhydride (B1165640). For instance, acylation using an acid chloride or anhydride is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. researchgate.netgoogle.com Another effective method for the esterification of steroidal alcohols is the use of a dehydrating agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). google.comgoogle.com This method allows for the direct coupling of a carboxylic acid to the steroidal alcohol under mild conditions.

These synthetic strategies enable the preparation of a diverse range of this compound esters, from simple acetates to more complex long-chain fatty acid esters. The choice of the ester group can significantly influence the lipophilicity and duration of action of the resulting compound, making these derivatives valuable tools for pharmacological research.

Derivative Type General Structure Key Reagents for Synthesis Purpose of Modification
Ether (THP)This compound-17-O-THP3,4-Dihydropyran (DHP), Acid catalyst (e.g., PTSA)Increase lipophilicity, Protection of the 17-OH group
Ester (Acetate)This compound-17-O-C(O)CH₃Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine)Modify pharmacokinetic profile, Research standard
Ester (General)This compound-17-O-C(O)RCarboxylic acid (RCOOH), DCC, DMAPModulate lipophilicity and duration of action

Exploration of Alternative Functionalization Strategies

Beyond the derivatization of the 17-hydroxyl group, the unique pyrazole ring of this compound presents further opportunities for structural modification. Functionalization of the pyrazole moiety can lead to novel analogues with potentially altered biological activities and properties.

One avenue of exploration is the substitution on the nitrogen atoms of the pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which is a pyridine-like nitrogen and the other, in the unsubstituted form, is a pyrrole-like nitrogen bearing a hydrogen atom. nih.gov This N-H group is amenable to substitution, allowing for the introduction of various alkyl or aryl groups. Such modifications can influence the electronic properties and steric bulk of the heterocyclic ring system.

Another strategy involves the functionalization of the carbon atoms within the pyrazole ring itself. While direct electrophilic substitution on the pyrazole ring can be challenging, lithiation followed by quenching with an electrophile can be a viable route to introduce substituents at specific positions. Furthermore, cycloaddition reactions involving the pyrazole ring or its precursors can be explored to construct more complex fused heterocyclic systems. nih.govresearchgate.net

Research into the synthesis of related steroidal pyrazoles provides insights into potential functionalization strategies for this compound. For example, studies on the synthesis of ring A-fused arylpyrazole derivatives of dihydrotestosterone (B1667394) demonstrate the feasibility of constructing substituted pyrazole rings on a steroid scaffold. nih.gov These methods often involve the condensation of a β-dicarbonyl precursor with a substituted hydrazine. Applying such methodologies to precursors of this compound could yield a variety of N-substituted and C-substituted derivatives.

The exploration of these alternative functionalization strategies is crucial for expanding the chemical diversity of this compound-related compounds and for investigating the impact of these structural changes on their biological profiles.

Functionalization Site Potential Modification Synthetic Approach Potential Impact
Pyrazole N-1 PositionAlkylation, ArylationReaction with alkyl/aryl halides in the presence of a baseAltered electronic properties and steric profile of the pyrazole ring
Pyrazole C-4' PositionHalogenation, NitrationElectrophilic substitution reactionsModified reactivity and potential for further derivatization
Pyrazole Ring ConstructionIntroduction of substituents on the pyrazole ringUse of substituted hydrazines in the initial cyclization stepSystematic exploration of structure-activity relationships

Molecular Interactions and Receptor Binding Studies of Prostanozol

Androgen Receptor Binding Affinity and Specificity

The initial step in the mechanism of action for androgens is binding to the androgen receptor, a protein expressed in the cytoplasm of target cells. mdpi.com This interaction is crucial for initiating the cascade of events that leads to the physiological effects of the steroid. wikipedia.org

To determine the binding affinity of a ligand for its receptor, in vitro competitive binding assays are commonly employed. mdpi.com These assays measure how effectively an unlabeled compound (the "competitor," in this case, Prostanozol) displaces a radiolabeled reference steroid from the androgen receptor. mdpi.com

Pharmacological studies have utilized this methodology to characterize this compound's affinity for the androgen receptor. In a competitive binding assay, this compound was found to possess an affinity for the androgen receptor that is comparable to the endogenous androgen, testosterone (B1683101). federalregister.govgovinfo.govfederalregister.gov This suggests that this compound effectively binds to the same site on the receptor as the natural ligand. Another study from 1981 noted that this compound exhibited approximately the same relative binding affinity for human sex steroid-binding globulin (SHBG) as testosterone. govinfo.govfederalregister.gov

CompoundRelative Binding Affinity to Androgen Receptor (AR)Source
This compoundComparable to Testosterone federalregister.gov, govinfo.gov, federalregister.gov
TestosteroneReference Compound federalregister.gov, govinfo.gov, federalregister.gov

The binding of an androgen to the ligand-binding domain of the AR induces a significant conformational change in the receptor protein. mdpi.com This change causes the dissociation of inhibitory heat shock proteins (HSPs), unmasking a nuclear localization signal. wikidoc.orgmdpi.com The newly formed steroid-receptor complex then translocates from the cytoplasm into the cell nucleus. wikidoc.orgwikipedia.org

Once inside the nucleus, the complex dimerizes, forming a homodimer with another steroid-receptor complex. wikidoc.orgmdpi.com This activated dimer is now capable of binding to specific DNA sequences. The binding of this compound to the AR is the event that initiates this entire cascade, leading to the formation of a functional receptor-ligand complex capable of modulating gene expression. wikipedia.orgfederalregister.gov

In Vitro Competitive Binding Assays with Androgen Receptors

Interactions with Other Steroid Hormone Receptors

The specificity of a steroid for its target receptor is a key determinant of its pharmacological profile. Cross-reactivity with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), can lead to a range of different biological effects. ljmu.ac.uknih.gov

To assess the specificity of this compound, it was evaluated in receptor binding and functional transactivation assays for these other steroid receptors. The results of these studies demonstrated a high degree of selectivity for the androgen receptor. This compound exhibited low binding affinity for the estrogen, progesterone, and glucocorticoid receptors. federalregister.govgovinfo.govfederalregister.gov Furthermore, in functional transactivation assays, this compound showed low to no ability to activate transcription through these other receptors. federalregister.govgovinfo.govfederalregister.gov These findings indicate that the biological actions of this compound are mediated primarily through the androgen receptor, with minimal direct interaction with the ER, PR, or GR pathways.

ReceptorThis compound Binding AffinityThis compound Transactivation ActivitySource
Estrogen Receptor (ER)LowLow to None federalregister.gov, govinfo.gov, federalregister.gov
Progesterone Receptor (PR)LowLow to None federalregister.gov, govinfo.gov, federalregister.gov
Glucocorticoid Receptor (GR)LowLow to None federalregister.gov, govinfo.gov, federalregister.gov

Evaluation of Binding Affinity to Estrogen Receptors in vitro

The interaction of this compound with estrogen receptors (ER) has been evaluated through in vitro assays to determine its potential for estrogenic activity. Investigations utilizing competitive receptor binding and functional transactivation assays have demonstrated that this compound exhibits a low binding affinity for estrogen receptors. federalregister.govfederalregister.gov These assays are crucial for characterizing the molecular profile of a steroid and determining if it can elicit an estrogenic response.

In a typical competitive binding assay, a radiolabeled estrogen is incubated with estrogen receptors, and a test compound like this compound is added to measure its ability to displace the radiolabeled ligand. A low affinity indicates that this compound does not effectively compete for the binding site on the estrogen receptor, even at significant concentrations. federalregister.gov Furthermore, functional transactivation assays, which measure the ability of a ligand-receptor complex to initiate gene expression, have shown that this compound results in low to no transactivation mediated by the estrogen receptors. federalregister.govfederalregister.gov This lack of significant binding and functional activation confirms that this compound does not act as an estrogen.

Summary of this compound In Vitro Binding Affinity to Steroid Receptors
ReceptorBinding Affinity FindingFunctional TransactivationSource
Estrogen Receptor (ER)LowLow to None federalregister.govfederalregister.gov
Progesterone Receptor (PR)LowLow to None federalregister.govfederalregister.gov
Glucocorticoid Receptor (GR)LowLow to None federalregister.govfederalregister.gov

Assessment of Interactions with Progesterone and Glucocorticoid Receptors in vitro

Similar to the evaluations with estrogen receptors, the interaction of this compound with progesterone (PR) and glucocorticoid receptors (GR) has been assessed through established in vitro methods. federalregister.govfederalregister.gov These studies are essential to determine if the compound possesses progestational or corticosteroid activity. The results from comprehensive receptor binding and functional transactivation assays have consistently shown that this compound has a low binding affinity for both the progesterone and glucocorticoid receptors. federalregister.govfederalregister.gov

This low affinity signifies that this compound does not effectively bind to the ligand-binding domains of either PR or GR. federalregister.gov Consequently, in functional assays designed to measure downstream gene activation, this compound demonstrated low to no transactivation mediated by these receptors. federalregister.govfederalregister.gov These findings are critical in classifying the steroid's activity profile, indicating that this compound is not a progestin or a corticosteroid. federalregister.gov The collective data from these in vitro studies underscore the compound's selectivity, as it does not significantly interact with estrogen, progesterone, or glucocorticoid receptors.

Computational and Theoretical Modeling of Receptor Binding

Molecular Docking Simulations of this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. frontiersin.orgnih.gov This method is widely employed to understand the molecular basis of ligand-receptor interaction and to estimate the strength of this interaction, typically expressed as a binding energy score. plos.orgphcogj.com For this compound, molecular docking simulations would be used to model its interaction with the ligand-binding domains of steroid receptors like the estrogen, progesterone, and glucocorticoid receptors.

The process involves several key steps. First, the three-dimensional structures of the receptor protein are obtained, often from crystallographic databases. frontiersin.org The this compound molecule is then computationally placed into the receptor's binding site in numerous possible conformations. An algorithm then scores these poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.combioinformation.net The output provides a predicted binding conformation and a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction. mdpi.com While specific docking studies for this compound are not widely published, this methodology provides a powerful tool to visualize potential interactions and corroborate experimental findings of low binding affinity.

Typical Parameters in a Molecular Docking Simulation
Parameter/InputDescriptionExample
Receptor Structure3D coordinates of the target protein.Crystal structure of the Glucocorticoid Receptor (GR) Ligand-Binding Domain.
Ligand Structure3D structure of the molecule being tested.This compound.
Docking SoftwareProgram used to perform the simulation.AutoDock, Schrödinger Glide. frontiersin.orgphcogj.com
Scoring FunctionAlgorithm that calculates the binding energy for each pose.Calculates free energy of binding (ΔG) in kcal/mol.
OutputPredicted binding poses and their energy scores.A low binding energy score suggests a potentially stable interaction. mdpi.com

Quantum Chemical Calculations for Binding Energy Predictions

Quantum chemical (QC) calculations offer a more rigorous and accurate method for predicting binding energies compared to the classical force fields used in standard molecular docking. researchgate.net These methods, rooted in quantum mechanics, explicitly model the electronic structure of the molecules involved, allowing for a detailed analysis of the forces driving the protein-ligand interaction. researchgate.netmdpi.com Such calculations can elucidate the nature of the binding by dissecting the total interaction energy into distinct components like electrostatic, exchange-repulsion, polarization, and charge-transfer energies.

Applying QC methods to the this compound-receptor system would involve high-level computational calculations on the geometry of the binding site. researchgate.net These methods, such as Density Functional Theory (DFT) or semi-empirical approaches, can compute the binding affinities of hormones to their receptors with high precision. researchgate.netresearchgate.net While computationally intensive, QC calculations are invaluable for understanding how subtle changes in a molecule's structure affect its binding affinity and receptor selectivity. mdpi.com They can provide a deeper understanding of the electronic interactions that underpin the experimentally observed low binding affinity of this compound for the estrogen, progesterone, and glucocorticoid receptors.

Comparison of Computational Methods for Binding Energy Prediction
MethodPrincipleAdvantagesLimitations
Molecular Mechanics (e.g., Docking)Uses classical physics (force fields) to model atomic interactions. nih.govFast, suitable for screening large numbers of compounds.Less accurate; does not explicitly model electrons, may struggle with subtle electronic effects.
Quantum Chemistry (QC)Solves approximations of the Schrödinger equation to model electronic structure. researchgate.netHigh accuracy, provides detailed insight into the nature of chemical bonds and intermolecular forces. mdpi.comComputationally very expensive, typically limited to smaller systems or requires significant resources.

Biotransformation Pathways and Metabolite Elucidation of Prostanozol in Experimental Models

Metabolic Profiling in Isolated Biological Systems

In vitro studies using pooled human liver microsomes (HLM) are a primary method for investigating the metabolism of xenobiotics like prostanozol. dshs-koeln.denih.gov These studies simulate the enzymatic reactions that occur in the liver. dshs-koeln.de In a typical HLM incubation, this compound is combined with a phosphate (B84403) buffer and a NADPH regenerating system at 37°C. dshs-koeln.de The reaction is initiated by adding the pooled microsomes, with the incubation proceeding for various time periods, often up to 18 hours, to observe the progression of metabolic changes. dshs-koeln.de An optimal incubation time of four hours has been noted in some studies. dshs-koeln.de The enzymatic reactions are stopped at desired intervals by adding an acid, such as perchloric acid, followed by centrifugation to separate the components for analysis. dshs-koeln.de This methodology allows for the generation and subsequent identification of metabolites produced by hepatic enzymes. dshs-koeln.denih.gov

The metabolism of this compound, like many steroids, involves both Phase I and Phase II biotransformations. dshs-koeln.descielo.org.za Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups. nih.gov In the case of this compound, studies with HLM have identified numerous metabolites that can be broadly classified into two main groups: those with a 17-hydroxy group and those with a 17-keto substituent. nih.govresearchgate.net These transformations result from oxidation and hydroxylation at various positions on the steroid structure. nih.govdshs-koeln.de

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. scielo.org.zanih.gov For this compound and its metabolites, the primary Phase II pathway identified is glucuronidation, the conjugation with glucuronic acid. scielo.org.zaresearchgate.net Studies have confirmed that this compound and its primary metabolites form glucuronic acid conjugates. researchgate.net The detection of these conjugates often requires enzymatic hydrolysis with β-glucuronidase to release the metabolite for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). scielo.org.za

In Vitro Incubation Studies with Human Liver Microsomes (HLM)

Metabolite Identification and Structural Characterization

Analysis using techniques such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the structural characterization of numerous this compound metabolites. dshs-koeln.denih.govresearchgate.net In total, up to twenty-four different metabolites have been detected in studies combining HLM and other experimental models. nih.govresearchgate.net

Phase I metabolism of this compound prominently features hydroxylation at various positions on the steroid nucleus and the pyrazole (B372694) ring. dshs-koeln.denih.govdshs-koeln.de Both mono-hydroxylated and di-hydroxylated metabolites have been identified. dshs-koeln.de

Key hydroxylation sites that have been tentatively identified include the C-3' and C-4 positions on the pyrazole-A-ring system, as well as the C-16 position on the D-ring. nih.govresearchgate.net The presence of a hydroxyl group at the 3' position can be indicated by a characteristic ion at m/z 254 in mass spectrometry analysis. dshs-koeln.dedshs-koeln.de Other proposed hydroxylation positions, based on known steroid metabolism patterns, include C-6 and C-12. dshs-koeln.de In addition to hydroxylations on the 17-keto form, dihydroxy-17-hydroxy-prostanozol has also been identified as a novel metabolite. researchgate.netresearchgate.net

The table below summarizes some of the key hydroxylated metabolites of this compound identified in experimental models.

Metabolite ID (Example)Proposed StructureKey Analytical FindingsCitations
M1 / M7Mono- and di-hydroxylated this compoundDetected in HLM and chimeric mouse models; not previously described in human excretion studies. dshs-koeln.de
M8Dihydroxy-17-hydroxy-ProstanozolHydroxylation on pyrazole or A-ring and another ring. A newly discovered metabolite. researchgate.netresearchgate.net
Metabolite XVII3'-hydroxy-prostanozolCharacterized by a mass spectrum ion at m/z 254. dshs-koeln.de
Hydroxylated MetabolitesHydroxylation at C-3', C-4, C-16Major first-phase metabolic sites identified. nih.govresearchgate.net
Hydroxylated MetabolitesHydroxylation at C-6, C-12, or C-16Proposed positions when mass spectrum shows ion at m/z 168. dshs-koeln.de

A significant metabolic pathway for this compound is the oxidation of the 17β-hydroxy group to a keto group, forming 17-ketothis compound. dshs-koeln.dedshs-koeln.deresearchgate.net This initial metabolite can then undergo further hydroxylation. nih.govresearchgate.net HLM incubation studies have successfully identified 17-ketothis compound. dshs-koeln.de

Further biotransformations lead to a variety of hydroxylated 17-keto metabolites. These include mono- and di-hydroxylated forms. dshs-koeln.deresearchgate.net For instance, hydroxy-17-keto-prostanozol can result from hydroxylation on the pyrazole nucleus, A-ring, B-ring, C-ring, or D-ring. researchgate.net The unequivocal identification of 3'- and 16β-hydroxy-17-ketothis compound has been achieved through the use of authentic reference materials. nih.govresearchgate.net Dihydroxy-17-keto-prostanozol metabolites have also been characterized. researchgate.netresearchgate.net

The table below details some of the prominent keto-substituted metabolites of this compound.

Metabolite ID (Example)Proposed StructureKey Analytical FindingsCitations
17-ketothis compound / M117-keto-ProstanozolOxidation of the C-17 hydroxyl group. Detected in HLM incubations. dshs-koeln.deresearchgate.net
M2 / M3 / M4Hydroxy-17-keto-ProstanozolHydroxylation at pyrazole/A-ring (M2), B/C-ring (M3), or D-ring (M4). researchgate.net
M5Mono-hydroxy-17-keto-prostanozolTentatively described as a major metabolite with hydroxylation in the B-, C-, or D-ring. dshs-koeln.de
M6 / M7Dihydroxy-17-keto-ProstanozolTwo hydroxyl groups added at different locations on the steroid structure. researchgate.netresearchgate.net
-3'-hydroxy-17-ketothis compoundUnequivocally identified using reference standards. nih.govresearchgate.net
-16β-hydroxy-17-ketothis compoundUnequivocally identified using reference standards. nih.govresearchgate.net

Phase II metabolism via glucuronidation is a confirmed pathway for this compound and its metabolites. scielo.org.zaresearchgate.net Research has shown that this compound and its eight identified metabolites all form glucuronic acid conjugates in the human body. researchgate.net While some metabolites can be excreted without conjugation, the formation of glucuronides is a significant route. researchgate.net In contrast to human studies where metabolites are predominantly found as conjugates, studies using chimeric mouse models and HLM showed metabolites were mainly in the free fraction. nih.govresearchgate.net The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves attaching glucuronic acid to polar functional groups like hydroxyls, which is a common metabolic step for many steroids. nih.govdshs-koeln.de

Characterization of Keto-Substituted this compound Metabolites

Comparative Metabolic Studies in Non-Human Animal Models

Chimeric mouse models, specifically uPA+/+-SCID mice with humanized livers, have emerged as a valuable in vivo tool for studying the metabolism of steroids like this compound. wada-ama.org These models involve transplanting functional human hepatocytes into immunodeficient mice, allowing for a simulation of human liver metabolism. wada-ama.org Studies utilizing this model have successfully identified numerous this compound metabolites. researchgate.netnih.gov

In one such study, a total of twenty-four metabolites were detected following the administration of this compound to these chimeric mice. researchgate.netnih.gov The identified metabolites were broadly categorized into two main classes: those with a 17-hydroxy substituent and those with a 17-keto substituent. researchgate.netnih.gov Key metabolic transformations were observed at the C-3', C-4, and C-16 positions. researchgate.netnih.gov Notably, 3'- and 16β-hydroxy-17-ketothis compound were unequivocally identified in these models, aided by the availability of authentic reference materials. researchgate.netnih.gov

The metabolic profile observed in the chimeric mice showed a strong correlation with data from human studies, particularly for Phase I metabolism. researchgate.netnih.gov However, a notable difference was observed in Phase II metabolism, where metabolites in the chimeric mouse model were predominantly found in their free, unconjugated form, unlike in humans where they are often conjugated. researchgate.netnih.gov Despite this difference, the chimeric mouse model has proven effective in identifying novel metabolites, including dihydroxylated forms of this compound, which were subsequently confirmed in a real doping control sample. researchgate.netnih.gov The successful application of this model provides strong evidence for its utility in studying the metabolism of designer steroids. researchgate.netnih.govresearchgate.net

Table 1: this compound Metabolites Identified in Chimeric Mouse Model This table is interactive. You can sort and filter the data.

Metabolite Category Specific Metabolites Identified Key Metabolic Sites
17-hydroxy-prostanozol derivatives Dihydroxylated this compound C-3', C-4, C-16
17-keto-prostanozol derivatives 3'-hydroxy-17-ketothis compound C-3', C-16
16β-hydroxy-17-ketothis compound

Castrated male rats serve as a classical in vivo model for assessing the androgenic and anabolic activity of steroids. federalregister.govgovinfo.gov This model relies on the principle that certain tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle, are sensitive to androgens and will atrophy upon castration. federalregister.govgovinfo.govnih.gov The administration of an anabolic-androgenic steroid like this compound can prevent this atrophy, and the resulting changes in tissue weight are used to quantify its activity. federalregister.govgovinfo.gov

In studies involving castrated male rats, the administration of this compound was shown to prevent the weight loss of the ventral prostate, seminal vesicles, and levator ani muscle. federalregister.govgovinfo.gov The increase in the weights of these tissues was comparable to that observed with testosterone (B1683101), indicating that this compound possesses both androgenic and anabolic properties. federalregister.govgovinfo.gov The levator ani muscle is considered a marker for anabolic activity, while the ventral prostate and seminal vesicles are indicators of androgenic activity. wikipedia.org By comparing the effects on these different tissues, a ratio of anabolic to androgenic activity can be determined. federalregister.govgovinfo.gov For this compound, this ratio was reported to be eight. govinfo.gov These findings from in vivo assays in castrated rats, combined with in vitro data, suggest that the pharmacological profile of this compound is similar to that of testosterone. federalregister.gov

Table 2: Effects of this compound on Androgen-Sensitive Tissues in Castrated Rats This table is interactive. You can sort and filter the data.

Tissue Effect of Castration Effect of this compound Administration Indication
Ventral Prostate Atrophy (Weight Loss) Prevention of Atrophy Androgenic Activity
Seminal Vesicles Atrophy (Weight Loss) Prevention of Atrophy Androgenic Activity
Levator Ani Muscle Atrophy (Weight Loss) Prevention of Atrophy Anabolic Activity

A strong correlation has been observed between the metabolic profiles of this compound generated from in vitro systems, such as human liver microsomes (HLM), and in vivo non-human models like the chimeric mouse. researchgate.netnih.gov In vitro incubations with HLM have been instrumental in identifying potential urinary markers for steroid abuse. researchgate.net

Studies have shown that the majority of steroid metabolites found in chimeric mouse urine are also present in human samples. researchgate.net In the case of this compound, a high degree of similarity was noted between the metabolites identified in chimeric mice and those produced through in vitro incubations with HLM. dshs-koeln.de Fourteen compounds, including the parent drug and thirteen metabolites, were detected after administering this compound to chimeric mice. dshs-koeln.de These metabolites could be grouped into seven distinct categories. dshs-koeln.de A combined approach using both in vitro and in vivo models has proven to be a powerful strategy for comprehensively characterizing the metabolism of designer steroids like this compound. researchgate.netdshs-koeln.de

Analysis of Metabolic Pathways in Castrated Male Rats for Androgenic Activity Assessment

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound, like many other xenobiotics, occurs in two main phases: Phase I and Phase II metabolism.

Phase I metabolism primarily involves the introduction or exposure of functional groups on a compound, making it more polar. This is largely carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of liver cells. mdpi.comdiva-portal.org These enzymes catalyze oxidative reactions, a common initial step in drug metabolism. nih.gov

For this compound, Phase I metabolism results in various hydroxylated and oxidized metabolites. researchgate.netnih.gov The major sites of these initial metabolic attacks have been identified as C-3', C-4, and C-16. researchgate.netnih.gov The action of CYP450 enzymes leads to the formation of metabolites such as hydroxylated and dihydroxylated this compound derivatives. researchgate.netnih.gov These Phase I reactions are crucial as they prepare the this compound molecule for subsequent Phase II conjugation reactions. pharmacologyeducation.org

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. upol.cz A key family of enzymes in Phase II reactions is the UDP-glucuronosyltransferases (UGTs). upol.czmdpi.com These enzymes catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. mdpi.comnih.gov

In the context of this compound, it has been observed that the parent compound and its eight identified metabolites can form glucuronic acid conjugates in the human body. researchgate.netresearchgate.net However, some metabolites may also be excreted without conjugation. researchgate.net Notably, certain metabolites of this compound, specifically M6 and M7, have been found to be excreted as sulfate (B86663) conjugates, indicating the involvement of sulfotransferases in addition to UGTs. researchgate.net The conjugation of anabolic steroids is primarily driven by UGT enzymes such as UGT2B7, UGT2B15, and UGT2B17. frontiersin.org

Advanced Analytical Methodologies for Prostanozol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Prostanozol and its metabolites from complex biological matrices like urine. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analytes and the specific requirements of the analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of anabolic steroids, including this compound. researchgate.net For GC-MS analysis, this compound and its metabolites typically require a chemical modification step known as derivatization to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization technique used for this purpose. dshs-koeln.de

The parent this compound compound has a molecular weight of 314. After derivatization with two TMS groups (bis-TMS), the resulting molecule has a molecular ion (M+) at a mass-to-charge ratio (m/z) of 458. dshs-koeln.de Analysis is often performed in full scan mode to gather comprehensive mass spectral data, which is crucial for identifying metabolites. researchgate.net GC-MS has been successfully used to analyze nutritional supplements for the presence of this compound and to study its metabolism both in vitro using human liver microsomes and in vivo in animal models. dshs-koeln.de However, one challenge with GC-MS is that it can be difficult to definitively distinguish between certain isomeric metabolites, such as 3'-hydroxythis compound and 4-hydroxythis compound, without authentic reference standards. dshs-koeln.de

Table 1: GC-MS Parameters and Findings for this compound Analysis

Parameter Description Finding/Value Reference
Derivatization Agent used to increase analyte volatility. Trimethylsilylation (TMS) dshs-koeln.de
This compound MW Molecular Weight of the parent compound. 314 dshs-koeln.de
This compound bis-TMS Molecular ion of the derivatized parent compound. m/z 458 dshs-koeln.de

| Analysis Mode | Mass spectrometer operational mode. | Full Scan | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), offers several advantages for this compound analysis. It often provides higher sensitivity compared to GC-MS and can analyze compounds without the need for derivatization. dshs-koeln.denih.gov This makes it highly suitable for detecting low-concentration metabolites in complex biological samples like urine. researchgate.net

LC-MS/MS methods, such as those using precursor ion scanning, are particularly effective for identifying classes of metabolites. dshs-koeln.de For instance, in this compound metabolism studies, specific precursor ions can be monitored to selectively detect metabolites with certain structural features, such as an intact pyrazole (B372694) ring or hydroxylations at specific positions. dshs-koeln.de This technique has been instrumental in identifying numerous this compound metabolites that were difficult to resolve or identify using GC-MS alone. dshs-koeln.deresearchgate.netkoreascience.kr The combination of LC-MS/MS with GC-MS provides a comprehensive overview of the metabolic profile of this compound. dshs-koeln.dekoreascience.krkoreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites

Spectroscopic Approaches for Structural Elucidation

While chromatography separates compounds, spectroscopy is essential for determining their chemical structures. Mass spectrometry and Nuclear Magnetic Resonance are the primary spectroscopic tools used in this context.

The fragmentation of a molecule within a mass spectrometer produces a unique pattern of fragment ions that serves as a structural fingerprint. For TMS-derivatized this compound and its metabolites analyzed by GC-MS, certain fragment ions are highly characteristic. For example, an ion at m/z 168 suggests that the A-ring and pyrazole ring are intact and without hydroxylation. dshs-koeln.de Conversely, the presence of a fragment ion at m/z 254 is indicative of hydroxylation on the 3' or 4 position of the molecule. dshs-koeln.de

In LC-MS/MS analysis, specific precursor ions are selected and fragmented to generate product ion spectra. For this compound, precursor ions such as m/z 81, 97, and 145 are chosen based on knowledge from the closely related steroid, stanozolol (B1681124). dshs-koeln.de

m/z 81 : Indicates an intact A-ring and pyrazole ring. dshs-koeln.de

m/z 97 : Suggests hydroxylation at the 3' position. dshs-koeln.de

m/z 145 : Points towards hydroxylation at the 4 position. dshs-koeln.de

By correlating data from both GC-MS and LC-MS/MS, researchers can piece together the structures of various metabolites, such as 17-keto-Prostanozol and its numerous hydroxylated forms. researchgate.netkoreascience.krkoreascience.krdshs-koeln.de

Table 2: Key Mass Spectrometry Fragments for this compound Structural Analysis

Technique Ion (m/z) Structural Indication Reference
GC-MS (TMS) 168 Intact A- and pyrazole ring (no hydroxylation) dshs-koeln.de
GC-MS (TMS) 254 3' or 4-hydroxylated metabolite dshs-koeln.de
LC-MS/MS 81 Intact A- and pyrazole ring dshs-koeln.de
LC-MS/MS 97 3'-hydroxylation dshs-koeln.de

| LC-MS/MS | 145 | 4-hydroxylation | dshs-koeln.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structures. While mass spectrometry provides information about mass and fragmentation, NMR reveals the precise arrangement of atoms and their connectivity within a molecule. For complex molecules like steroids, NMR is critical for confirming stereochemistry and the exact position of functional groups, which can be challenging to assign based on MS data alone. researchgate.net Although detailed, published NMR spectral data for this compound is not as widely available as MS data, the technique remains essential for the definitive identification of novel steroid structures, especially when reference standards are unavailable. researchgate.net

Interpretation of Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Sample Preparation Techniques for Analytical Characterization

Effective sample preparation is a critical prerequisite for reliable and sensitive analysis of this compound. The goal is to extract the target analytes from the matrix (e.g., urine, blood, or nutritional supplements), remove interfering substances, and concentrate the sample. dshs-koeln.deresearchgate.net

A common first step in analyzing urine samples for metabolites is enzymatic hydrolysis, using enzymes like β-glucuronidase, to cleave conjugated metabolites (phase II metabolites) back to their free form. dshs-koeln.deresearchgate.net Following hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed. dshs-koeln.deresearchgate.net

Liquid-Liquid Extraction (LLE) : This technique involves adding an immiscible organic solvent (e.g., diethyl ether) to the aqueous sample. The steroid analytes, being more soluble in the organic phase, are separated from the aqueous matrix. dshs-koeln.de

Solid-Phase Extraction (SPE) : SPE uses a solid sorbent material, often packed in a cartridge, to selectively adsorb the analytes from the sample. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent. This technique is highly efficient for both cleanup and concentration. dshs-koeln.deresearchgate.net

After extraction, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for injection into the GC-MS or LC-MS system, sometimes after a derivatization step. dshs-koeln.de

Extraction Procedures from Experimental Matrices (e.g., Liver Microsomes, Animal Urine)

The initial and critical step in the analysis of this compound from biological samples is its efficient extraction from the matrix. The choice of extraction method depends on the nature of the sample, whether it is from in vitro experiments with human liver microsomes (HLM) or in vivo studies using animal urine. dshs-koeln.dedshs-koeln.de The primary goal is to isolate the target analytes from interfering substances while maximizing recovery.

In many studies, a liquid-liquid extraction (LLE) protocol is employed for both animal urine and microsomal incubation samples. dshs-koeln.de A common procedure involves enzymatic hydrolysis as a preliminary step, particularly for urine samples. This is done to cleave glucuronide conjugates, which are common phase II metabolites of steroids, thereby releasing the parent compound or its phase I metabolites for analysis. researchgate.netugent.be An enzyme like β-glucuronidase is added to the sample, which is then heated to facilitate the reaction. dshs-koeln.dedshs-koeln.de

Following hydrolysis, the sample is typically buffered, and an internal standard, such as 17α-methyltestosterone, is added to monitor extraction efficiency and aid in quantification. dshs-koeln.de The extraction is then performed using an organic solvent like diethyl ether. dshs-koeln.dedshs-koeln.de The mixture is agitated to ensure thorough mixing and then centrifuged to separate the organic layer containing the steroids from the aqueous layer. dshs-koeln.de The organic layer is subsequently collected and evaporated to dryness before further analysis. dshs-koeln.de

Solid-phase extraction (SPE) represents an alternative and widely used technique for cleaning up and concentrating steroid metabolites from urine. researchgate.netresearchgate.net SPE can offer advantages over LLE, including higher sample throughput, reduced solvent consumption, and cleaner extracts. researchgate.net

Below is a summary of a typical liquid-liquid extraction protocol used in this compound research. dshs-koeln.de

StepProcedurePurpose
1. Hydrolysis Add β-glucuronidase and phosphate (B84403) buffer to the sample (e.g., 500 µL of mouse urine). Heat at 56°C. dshs-koeln.deTo enzymatically cleave glucuronide conjugates of metabolites. dshs-koeln.deresearchgate.net
2. Internal Standard Add an internal standard (e.g., 17α-methyltestosterone). dshs-koeln.deTo correct for analyte loss during sample preparation and analysis.
3. Extraction Add carbonate buffer and an immiscible organic solvent (e.g., 5 mL of diethyl ether). dshs-koeln.deTo partition this compound and its metabolites from the aqueous matrix into the organic solvent.
4. Separation Agitate the mixture (e.g., roll for 20 minutes) and centrifuge. dshs-koeln.deTo facilitate mass transfer and achieve a clean separation of the organic and aqueous phases.
5. Evaporation Collect the organic layer and evaporate it to dryness under a stream of nitrogen. dshs-koeln.deTo concentrate the extracted analytes prior to derivatization or reconstitution in a suitable solvent for analysis.

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Performance

Chemical derivatization is a strategy often employed in the analysis of steroids to improve their analytical properties for specific instrumentation, primarily gas chromatography-mass spectrometry (GC-MS). dshs-koeln.denih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization is less common but can be used to enhance ionization efficiency. dshs-koeln.deddtjournal.com

For Gas Chromatography-Mass Spectrometry (GC-MS): this compound, like other steroids, requires derivatization to increase its volatility and thermal stability, making it suitable for GC analysis. dshs-koeln.de A common approach is trimethylsilylation (TMS), which converts polar functional groups (like hydroxyl groups) into nonpolar trimethylsilyl (B98337) ethers. dshs-koeln.de A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) is a frequently used reagent for this purpose. dshs-koeln.de This process not only improves chromatographic behavior but also produces characteristic mass spectra that aid in structural elucidation. For example, the this compound molecule has a molecular weight of 314, and after derivatization with two TMS groups (bis-TMS), it results in a molecular ion at m/z 458. dshs-koeln.de The fragmentation patterns of these derivatives, such as the presence of characteristic ions (e.g., m/z 168 and 254), can provide structural information about the steroid nucleus and the positions of hydroxyl groups on its metabolites. dshs-koeln.de

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A significant advantage of LC-MS/MS is that it often does not require derivatization for the analysis of this compound and its metabolites. dshs-koeln.de The analytes can be directly dissolved in a suitable mobile phase after extraction and evaporation. dshs-koeln.de LC-MS/MS methods, particularly using techniques like precursor ion scanning, are powerful for identifying metabolites. dshs-koeln.de This is because the pyrazole ring in this compound's structure is readily ionizable during the electrospray process, making it suitable for direct detection. ugent.be While not always necessary, derivatization can be used in LC-MS to enhance the ionization efficiency of neutral steroids, leading to higher sensitivity. nih.gov This involves adding a moiety with a permanent charge or high proton affinity. nih.gov

The following table compares the derivatization approaches for the two main analytical platforms.

Analytical PlatformDerivatization RequirementCommon Reagent(s)Purpose & Outcome
GC-MS Required MSTFA/NH₄I/EthanethiolIncreases volatility and thermal stability. dshs-koeln.de Forms TMS-derivatives with characteristic mass spectra (e.g., this compound-bis-TMS at m/z 458). dshs-koeln.de
LC-MS/MS Not typically required N/A (for direct analysis)Analyte is dissolved in mobile phase post-extraction. dshs-koeln.de The pyrazole ring is easily ionized via electrospray. ugent.be

Development and Validation of Analytical Reference Standards for Research

The development and use of well-characterized analytical reference standards are fundamental to all stages of drug research and analysis, including that of this compound. dshs-koeln.debebpa.org A reference standard is a highly purified compound used as a measurement base for establishing the identity, purity, and concentration of the same substance in analytical samples. fda.gov

In the context of this compound research, a pure, authenticated reference standard is indispensable. dshs-koeln.de It serves several critical functions:

Identity Confirmation: The retention time and mass spectrum of a suspected compound in a sample (e.g., from a nutritional supplement or a urine extract) can be definitively confirmed by comparing it against the analysis of the reference standard under identical conditions. dshs-koeln.de

Method Validation: The validation of analytical methods, whether for screening or confirmation, requires a reference standard to determine key parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD). ugent.befda.gov

Structural Elucidation: While mass spectrometry can suggest the structure of unknown metabolites, unequivocal identification is only possible through comparison with a synthesized and verified reference standard of the proposed metabolite. dshs-koeln.de

The development of a reference standard is a multi-step process. bebpa.org Initially, a "Development Reference Standard" may be used, which is often non-GMP material from early synthesis batches. bebpa.org As product development progresses, this is typically replaced by an "Interim Reference Standard" derived from a clinical trial batch, ensuring it is representative of the material being studied. bebpa.org For commercial release, a fully characterized Primary Reference Standard is established. bebpa.org

The validation of a reference standard involves comprehensive characterization to confirm its structure and purity using a variety of orthogonal analytical techniques. casss.org Stability testing is also crucial to establish its shelf-life and appropriate storage conditions, ensuring its integrity over time. bebpa.org In metabolic studies, the availability of reference standards for expected metabolites, such as 3'-hydroxy-17-ketothis compound and 16β-hydroxy-17-ketothis compound, has been crucial for their unequivocal identification in both in vitro and in vivo models. researchgate.net

The table below outlines key considerations in the lifecycle of an analytical reference standard.

StageKey Characteristics & Purpose
Development Reference Standard (DRS) Used during initial assay development. Often sourced from early, non-GMP batches. Helps establish the dose-response curve and initial method parameters. bebpa.org
Interim Reference Standard (IRS) Selected from a batch representative of clinical trial material. Used for releasing clinical materials and for further method validation. Potency is assigned relative to the DRS or a nominal value. bebpa.org
Primary/Commercial Reference Standard Derived from a commercial-scale batch. Extensively characterized and used to release commercial product. It is the highest-order in-house standard. bebpa.org
Validation & Stability Structure confirmed using techniques like NMR and MS. Purity assessed by chromatography. Ongoing stability studies are performed to ensure continued suitability for use. bebpa.orgcasss.org

Structure Activity Relationship Sar Studies of Prostanozol and Its Analogs

Correlating Structural Features with Androgen Receptor Binding Affinity

Prostanozol (17β-hydroxy-5α-androstano[3,2-c]pyrazole) is a synthetic anabolic-androgenic steroid (AAS) whose interaction with the androgen receptor has been characterized through various assays. In competitive binding assays, this compound was found to exhibit an affinity for the androgen receptor that is comparable to that of testosterone (B1683101). scribd.comscience.govfederalregister.gov Furthermore, its relative binding affinity for human sex steroid binding protein (hSSBP) is also approximately the same as testosterone. federalregister.gov While binding affinity indicates how well a compound attaches to the receptor, transactivation assays measure the functional consequence of that binding—namely, the ability to activate the receptor and initiate gene transcription. In such functional assays, this compound demonstrated increased activity relative to testosterone, with the effects being consistent and comparable. scribd.comscience.govfederalregister.gov

CompoundAR Binding AffinityAR Transactivation ActivityhSSBP Binding Affinity
This compoundComparable to Testosterone scribd.comscience.govfederalregister.govIncreased relative to Testosterone scribd.comscience.govfederalregister.govComparable to Testosterone federalregister.gov
TestosteroneReference StandardReference StandardReference Standard

A defining characteristic of this compound's structure is the fusion of a pyrazole (B372694) ring to the A-ring of the androstane (B1237026) skeleton at the C-2 and C-3 positions. scribd.comscience.gov This modification replaces the 3-keto group typically found in steroids like testosterone. This structural alteration is not unique to this compound; it is also present in its well-known analog, stanozolol (B1681124). The incorporation of this heterocyclic ring system has a significant impact on the molecule's biological profile. Generally, such modifications to the testosterone structure are well-tolerated and confer both anabolic and androgenic properties. scribd.comscience.gov The pyrazole ring itself, being a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, alters the electronic and steric properties of the A-ring, which is a critical region for androgen receptor interaction. Studies on other pyrazole-fused steroids have shown that this moiety is crucial for activity and that substitutions on the pyrazole ring can further modulate the compound's interaction with the receptor. biorxiv.org

This compound's structure is notably similar to that of stanozolol, with one critical difference: this compound lacks a 17α-methyl group. scribd.comfederalregister.gov In many synthetic steroids, the addition of a 17α-alkyl group, typically a methyl group, is a common strategy to enhance oral bioavailability by sterically hindering enzymatic oxidation of the 17β-hydroxyl group during first-pass metabolism in the liver.

The absence of this 17α-methyl group in this compound implies a different metabolic fate compared to stanozolol. While stanozolol is orally active, the lack of this protective group suggests that this compound may be more susceptible to metabolic inactivation. This structural difference is the sole distinguishing feature between the two compounds and is therefore central to any comparative SAR analysis. scribd.comnih.gov The 17β-hydroxyl group is essential for androgenic activity, and its interaction with the androgen receptor is a key component of ligand binding. The lack of a bulky methyl group at the adjacent 17α position in this compound could subtly alter the conformation of the D-ring and its presentation to the receptor's binding pocket, although its affinity remains comparable to testosterone. scribd.comscience.gov

Influence of the Pyrazole Ring Fusion on Androstane Skeleton Activity

Computational Chemistry Approaches for SAR Analysis

Modern drug discovery heavily relies on computational methods to predict the biological activity of novel compounds and to understand their interactions with target proteins at a molecular level. These in silico techniques offer a rapid and cost-effective way to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. capes.gov.br While specific QSAR models for this compound are not widely published, the methodology has been extensively applied to other steroids and ligands of the androgen receptor. science.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity (e.g., binding affinity). capes.gov.brplos.org The resulting model can be used to predict the activity of new, unsynthesized analogs and to provide insights into the structural features that are either beneficial or detrimental to activity. For pyrazole-containing steroids, QSAR can help identify which positions on the pyrazole ring or the steroid core are ideal for substitution to enhance androgen receptor binding. nih.govplos.org

StepDescriptionPurpose
1. Data Set SelectionCompile a set of structurally related compounds with measured biological activity (e.g., IC50, Ki).To provide the foundational data for model building.
2. Molecular Descriptors CalculationCalculate numerical descriptors (e.g., steric, electronic, topological) for each molecule.To translate chemical structures into a quantitative format. capes.gov.br
3. Model DevelopmentUse statistical methods (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity.To create a predictive mathematical equation.
4. Model ValidationTest the model's predictive power using internal (cross-validation) and external test sets.To ensure the model is robust and not overfitted. nih.gov
5. Interpretation & PredictionAnalyze the model to understand key structural features and predict the activity of new compounds.To guide the design of novel, more potent molecules.

Beyond QSAR, in silico methods like molecular docking are used to predict the activity of compounds. Molecular docking simulates the process of a ligand (e.g., a this compound analog) binding to the active site of its receptor (the AR). nih.gov Such studies have been performed for steroids including this compound to assess their interactions. scribd.com The process involves generating multiple possible conformations of the ligand within the receptor's binding pocket and scoring them based on binding energy calculations.

These simulations can provide detailed, atom-level insights into the binding mode. For instance, docking can identify specific amino acid residues in the AR that form hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand. nih.govnih.gov By modeling analogs of this compound, researchers can predict how changes—such as adding substituents to the pyrazole ring or modifying other parts of the steroid skeleton—would affect these interactions and, consequently, the binding affinity. This predictive capability allows for the virtual screening of large numbers of potential analogs, focusing synthetic efforts on those with the most promising predicted activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Mechanistic Insights from Structural Comparisons with Related Steroids (e.g., Stanozolol, Testosterone)

Comparing the structure of this compound to well-characterized steroids like testosterone and stanozolol provides significant mechanistic insights into its function.

This compound vs. Testosterone: The primary structural differences are the replacement of testosterone's 3-keto group and C4-C5 double bond with the fused [3,2-c]pyrazole ring system in this compound. scribd.comscience.gov The 3-keto group and the A-ring double bond in testosterone are important for AR binding. The substitution with a pyrazole ring creates a different, yet still effective, interaction surface for the receptor. The fact that this compound retains comparable AR affinity and demonstrates even greater transactivation suggests the pyrazole moiety is a highly effective bioisostere for the enone system of the A-ring, successfully mimicking or enhancing the necessary interactions for receptor activation. scribd.comscience.govfederalregister.gov

This compound vs. Stanozolol: The relationship here is even more direct, as the two molecules differ only at the C-17 position, where stanozolol has a methyl group and this compound does not. scribd.comfederalregister.govnih.gov This makes them an ideal pair for studying the effect of 17α-alkylation. As mentioned, this group in stanozolol enhances oral bioavailability but also contributes to hepatotoxicity. From an SAR perspective, the high activity of both compounds indicates that the core 5α-androstano[3,2-c]pyrazole structure is a potent androgenic scaffold. The presence or absence of the 17α-methyl group primarily modulates the pharmacokinetic properties rather than fundamentally altering the pharmacodynamic interaction with the androgen receptor itself.

Structural FeatureThis compoundStanozololTestosterone
A-Ring Modification[3,2-c] Pyrazole Fusion scribd.com[3,2-c] Pyrazole Fusion biotechmedjournal.com4-en-3-one plos.org
C-17α SubstituentHydrogen (H) scribd.comMethyl (CH₃) scribd.comHydrogen (H)
C-17β SubstituentHydroxyl (OH) scribd.comHydroxyl (OH) plos.orgHydroxyl (OH)
Saturation (A/B Ring)5α-reduced (no C4-C5 double bond) scribd.com5α-reduced (no C4-C5 double bond) plos.orgUnsaturated (C4-C5 double bond)

Pre Clinical Research Models for Mechanistic Investigation of Prostanozol

Utilization of In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct cellular and molecular effects of a compound, minimizing the complex systemic variables present in whole organisms.

The primary mechanism of action for anabolic steroids involves binding to and activating the androgen receptor (AR). federalregister.gov Specific cell lines are employed in competitive binding and transactivation assays to determine a compound's affinity and functional activity at various steroid receptors.

In studies evaluating Prostanozol, competitive binding assays have demonstrated that it possesses an affinity for the androgen receptor that is comparable to that of testosterone (B1683101). federalregister.gov Further investigations into its receptor specificity revealed that this compound has a low binding affinity for the estrogen, progesterone (B1679170), and glucocorticoid receptors. federalregister.gov This indicates a degree of selectivity for the androgen receptor over other major steroid hormone receptors.

A valuable tool in such research is the use of engineered reporter cell lines. For instance, the MDA-kb2 human breast cancer cell line, which is stably transfected to express an androgen- and glucocorticoid-responsive reporter gene system, can be used to assess the ability of a steroid to act as a hormone receptor agonist or antagonist. federalregister.gov Assays using such cell lines provide crucial data on the specificity and potential for cross-reactivity of compounds like this compound.

Table 1: this compound Receptor Binding Profile

Receptor Binding Affinity Finding Citation
Androgen Receptor (AR) Comparable to testosterone This compound effectively binds to the primary target receptor for anabolic and androgenic effects. federalregister.gov
Estrogen Receptor (ER) Low Suggests a low potential for direct estrogenic effects. federalregister.govnih.gov
Progesterone Receptor (PR) Low Suggests a low potential for direct progestogenic effects. federalregister.govnih.gov

Beyond simple receptor binding, in vitro models are used to investigate the downstream molecular consequences of this interaction. Androgen receptor transactivation assays are critical for this purpose, as they measure the ability of a ligand-receptor complex to interact with DNA and modulate gene expression. federalregister.gov

In such functional assays, this compound demonstrated the ability to activate the androgen receptor. federalregister.gov This activation leads to the transcription of a reporter gene, providing a quantifiable measure of the compound's potency and efficacy as an agonist. federalregister.gov Research findings indicate that this compound displays activity comparable to, and in some cases greater than, testosterone in androgen receptor transactivation assays. federalregister.govnih.gov These results confirm that this compound is not merely a binder of the AR but is a functional agonist that can initiate the molecular signaling cascade responsible for androgenic effects. federalregister.gov Furthermore, these studies showed low to no transactivation mediated by the estrogen, progesterone, or glucocorticoid receptors, reinforcing the binding assay data. federalregister.govnih.gov

Application of Specific Cell Lines for Receptor Interaction Studies

Application of Ex Vivo Tissue Models

Ex vivo models, which utilize tissues or cells taken directly from an organism and studied in an artificial environment, serve as a bridge between in vitro and in vivo research.

To understand how the body metabolizes this compound, researchers have used in vitro models with isolated biological materials, such as pooled human liver microsomes (HLM). nih.govresearchgate.netdshs-koeln.de HLM contains a rich complement of drug-metabolizing enzymes and is a standard model for studying the biotransformation of xenobiotics. dshs-koeln.de

Studies using HLM have been conducted to identify the metabolic pathways of this compound. nih.govdshs-koeln.de These investigations revealed that the compound undergoes extensive phase I metabolism. The major metabolic reactions were tentatively identified as hydroxylations, occurring at positions C-3', C-4, and C-16. nih.gov Through these in vitro incubations, researchers identified numerous metabolites, which could be categorized into two main classes: those with a 17-hydroxy group and those with a 17-keto substituent. nih.gov Specifically, the metabolites 3'-hydroxy-17-ketothis compound and 16β-hydroxy-17-ketothis compound were unequivocally identified in these models through comparison with authentic reference materials. nih.gov

Table 2: this compound Metabolites Identified in Human Liver Microsome (HLM) Studies

Metabolite Class Proposed Metabolic Reaction Specific Metabolites Identified Citation
Monohydroxylated Metabolites Hydroxylation at C-3', C-4, or C-16 3'-hydroxy-17-ketothis compound, 16β-hydroxy-17-ketothis compound nih.gov

Specific Animal Models in Mechanistic Research

Animal models are indispensable for studying the systemic and tissue-specific effects of a substance in a living organism.

The castrated male rat is a classic and well-established model for assessing the androgenic and anabolic activities of a steroid. federalregister.govwikipedia.org Castration removes the primary endogenous source of testosterone, leading to the predictable atrophy of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and the levator ani muscle. federalregister.govgovinfo.gov The response of these tissues to the administration of an exogenous steroid allows for the quantification of its androgenic and anabolic properties. wikipedia.org The ventral prostate and seminal vesicles are primarily indicators of androgenic activity, while the levator ani muscle is an indicator of anabolic (myotrophic) activity. federalregister.govwikipedia.org

Development and Application of Transgenic or Knockout Animal Models for Receptor Studies

The investigation into the precise molecular mechanisms of this compound, particularly its interaction with steroid hormone receptors, has primarily relied on in vitro assays and studies involving surgically altered animal models, such as castrated rats. nih.gov As of the current scientific literature, dedicated transgenic or knockout animal models developed specifically for the purpose of studying this compound's receptor-mediated pathways have not been reported. However, the established field of genetically engineered mouse models for androgen receptor (AR) research provides a clear framework for how such studies could be conducted to yield critical mechanistic insights.

The use of transgenic and knockout mice is a cornerstone of modern biomedical research, allowing for the detailed examination of gene function in a whole-organism context. federalregister.govplos.org For androgens and anabolic steroids like this compound, whose effects are presumed to be mediated through the androgen receptor, these models are invaluable for definitively establishing the role of the receptor in various physiological and pathological processes. nih.gov

Existing Androgen Receptor Models and Their Potential Application to this compound Research

Several types of genetically engineered mouse models have been created to study the function of the androgen receptor and could be applied to investigate this compound. These models generally fall into categories of gene knockout (eliminating the receptor) or transgenic overexpression (increasing the amount of the receptor).

Androgen Receptor Knockout (ARKO) Mice: These models involve the targeted deletion of the Ar gene, rendering the mice incapable of producing functional androgen receptors. nih.gov Global ARKO mice, where the receptor is absent in all tissues, have been instrumental in delineating the absolute requirement of AR for male sexual development and for mediating the effects of androgens on tissues like muscle, bone, and the reproductive system. nih.gov The application of global ARKO mice to this compound research would be a definitive method to confirm if its anabolic and androgenic effects are mediated through the androgen receptor. If this compound administration has no effect in ARKO mice compared to wild-type controls, it would provide strong evidence that its mechanism of action is AR-dependent.

Tissue-Specific ARKO Mice: To overcome the systemic effects of global gene deletion, conditional knockout models have been developed. These mice allow for the deletion of the androgen receptor in specific cell types or tissues (e.g., muscle-specific ARKO or osteoblast-specific ARKO). nih.gov This approach would be highly valuable for dissecting the tissue-selective actions of this compound. For instance, administering this compound to a muscle-specific ARKO mouse could determine if the compound's myotrophic (muscle-building) effects are a result of direct action on androgen receptors within muscle tissue or an indirect effect mediated by other organs.

Transgenic Androgen Receptor Mice: In contrast to knockout models, transgenic mice are engineered to overexpress a specific gene. Models that overexpress the human androgen receptor, sometimes in a conditional manner, have been developed, primarily for prostate cancer research. nih.gov These models could be used to investigate if tissues become hypersensitive to this compound when the receptor concentration is elevated.

Chimeric Mouse Models in this compound Research

While not a receptor knockout or transgenic model in the traditional sense, a notable genetically modified animal model has been used in the study of this compound. The uPA+/+-SCID chimeric mouse, which has a "humanized" liver containing functional human hepatocytes, was employed to study the metabolism of this compound. nih.govdshs-koeln.de This model was crucial for identifying human-relevant metabolites of the compound, as ethical considerations often preclude administration studies in human volunteers for designer steroids. nih.govdshs-koeln.de It is important to distinguish the purpose of this model—elucidating metabolic pathways—from the receptor-focused investigations that would be the goal of using ARKO or transgenic models. dshs-koeln.de

The table below summarizes the characteristics of existing genetically engineered mouse models relevant to androgen research and their potential application to the study of this compound.

Model Type Genetic Modification Key Feature Potential Application for this compound Research Reference
Global ARKODeletion of the Ar gene in all tissues.Complete absence of androgen receptor function.To definitively determine if this compound's effects are mediated by the androgen receptor. nih.gov
Tissue-Specific ARKODeletion of the Ar gene in a specific cell type (e.g., muscle, bone).Allows for the study of tissue-selective androgen action.To dissect the direct versus indirect effects of this compound on specific target tissues like muscle. nih.gov
AR TransgenicInsertion and overexpression of the human AR gene.Increased levels of androgen receptor protein.To study dose-response and sensitivity to this compound in tissues with elevated receptor counts. nih.gov
uPA+/+-SCID Chimeric MouseImmunodeficient mouse with transplanted human hepatocytes.Possesses a "humanized" liver for metabolic studies.Has been used to identify the human metabolites of this compound. nih.govdshs-koeln.de

The following table outlines the detailed research findings that could be hypothetically obtained by applying these models to this compound investigation.

Research Question Proposed Animal Model Expected Finding if Hypothesis is True Mechanistic Insight Gained
Is the androgen receptor essential for this compound's anabolic effects?Global ARKO MouseThis compound fails to increase muscle mass or body weight in ARKO mice compared to wild-type mice.Confirms this compound is a true androgen receptor agonist.
Does this compound act directly on muscle cells to promote growth?Muscle-Specific ARKO MouseAnabolic effects of this compound are blunted or absent in mice lacking the AR specifically in muscle tissue.Demonstrates a direct, receptor-mediated myotrophic action of this compound.
Does this compound have effects independent of the classical androgen receptor pathway?ARKO MouseLingering physiological effects are observed despite the absence of the androgen receptor.Suggests potential off-target effects or interaction with other signaling pathways.
How does this compound metabolism in mice compare to humans?uPA+/+-SCID Chimeric MouseMetabolite profile in chimeric mice closely resembles that found in human urine samples.Validates the use of this model for predicting human metabolic fate of designer steroids. dshs-koeln.de

Future Directions in Fundamental Research on Prostanozol

Exploration of Novel and Sustainable Synthetic Methodologies

The original chemical synthesis of prostanozol, involving the fusion of a pyrazole (B372694) ring to the androstane (B1237026) steroid nucleus at the C2 and C3 positions, was first described in 1961. federalregister.govgovinfo.gov While this established a foundational method, modern organic chemistry presents opportunities to develop more efficient and environmentally benign synthetic strategies.

Future research in this area could focus on several key trends in sustainable chemistry:

Green Catalysis: The development and application of novel catalytic systems could offer significant advantages. Research into using earth-abundant metal catalysts, such as copper-based systems which have been effective in other C-C bond-forming reactions, could lead to more sustainable processes. warwick.ac.uk

Flow Chemistry: Shifting from traditional batch synthesis to continuous flow systems can offer improved reaction control, enhanced safety, and greater efficiency. neuroquantology.com Investigating the synthesis of this compound and its intermediates using flow chemistry could streamline its production for research purposes.

Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. chemrxiv.org Exploring the use of enzymes for specific transformations in the this compound synthetic pathway could lead to highly stereoselective and efficient reaction steps, potentially reducing the need for protecting groups and harsh reagents. acs.org

Late-Stage Functionalization: Developing new methods for the selective functionalization of the this compound scaffold would be highly valuable. fasanolab.com This could enable the efficient creation of a library of derivatives for structure-activity relationship (SAR) studies without needing to restart the synthesis from the beginning.

These modern synthetic approaches could not only make the production of this compound for research more efficient and sustainable but also facilitate the synthesis of related compounds and isotopically labeled standards necessary for advanced analytical and metabolic studies. neuroquantology.comfasanolab.com

Advanced Computational Predictions for Unexplored Molecular Interactions

While initial studies have confirmed that this compound binds to the androgen receptor with an affinity comparable to testosterone (B1683101), its full interaction profile with the vast landscape of biological macromolecules is unknown. federalregister.govgovinfo.gov Advanced computational methods offer a powerful, predictive lens through which to explore these potential interactions, guiding future experimental work. nih.gov

Future computational research on this compound could include:

Proteochemometric (PCM) Modeling: PCM models use machine learning to predict protein-ligand binding by incorporating descriptors for both the chemical and the protein. chemrxiv.org Applying this to this compound could help predict its binding affinity across a wide range of protein targets, identifying potential off-target interactions.

Molecular Docking and Dynamics Simulations: High-resolution molecular docking can predict the binding poses of this compound in the active sites of various receptors beyond the androgen receptor. nih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions and reveal the energetic landscape of binding, offering insights that static models cannot provide. lifechemicals.commdpi.com

AI-Driven Chemogenomics: The integration of artificial intelligence and machine learning is revolutionizing drug discovery. lifechemicals.combiorxiv.org AI-driven algorithms can be trained on large-scale drug-target interaction datasets to predict novel interactions for this compound, potentially identifying unforeseen biological activities or cross-reactivities with other signaling pathways. biorxiv.org

These computational approaches can significantly accelerate the characterization of this compound's pharmacological space, prioritizing experimental validation and uncovering potential molecular interactions that would be time-consuming and costly to find through traditional screening methods alone. nih.gov

Discovery and Characterization of Additional Metabolites in Diverse In Vitro or Animal Systems

Understanding a compound's metabolism is critical to comprehending its biological activity and detection. Studies using human liver microsomes (HLM) and uPA(+/+)-SCID chimeric mouse models have provided significant insights into the biotransformation of this compound. researchgate.netnih.govdshs-koeln.de These investigations have successfully identified numerous metabolites, which can be broadly classified into two groups: those with a 17-hydroxy group and those with a 17-keto group. researchgate.netnih.gov Key metabolic transformations include hydroxylation at various positions (C4, C16, and C3' of the pyrazole ring) and oxidation of the 17-hydroxyl group. researchgate.netnih.govdshs-koeln.de

Despite this progress, there are still opportunities for further research:

Confirmation of Tentative Structures: Many of the reported metabolite structures are tentatively assigned based on mass spectrometric data. researchgate.netdshs-koeln.de A critical future direction is the unambiguous structural elucidation of these metabolites, which requires the synthesis of authentic reference standards for comparison. dshs-koeln.de

Exploration of Diverse Biological Systems: While the chimeric mouse model has proven valuable for mimicking human metabolism, expanding studies to other in vitro and in vivo systems could reveal additional, species-specific metabolic pathways. nih.govwada-ama.orguniv-lille.fr

Investigation of Phase II Metabolism: Research has indicated that this compound metabolites are excreted as glucuronic acid and sulfate (B86663) conjugates. researchgate.net However, the specific enzymes involved and the full profile of conjugated metabolites warrant a more detailed investigation.

Identification of Novel Metabolites: Some studies have already identified new metabolites not previously reported in human excretion studies. researchgate.netdshs-koeln.de A systematic approach using a combination of high-resolution analytical techniques and diverse metabolic systems may lead to the discovery of additional minor but potentially important metabolites. nih.gov

Table 1: Summary of Identified this compound Metabolites from In Vitro and Animal Studies

Metabolite IDProposed Structure/ClassKey Metabolic Transformation(s)Detection System(s)Reference
M117-keto-ProstanozolOxidation at C17Human Urine, HLM researchgate.netdshs-koeln.de
M2Hydroxy-17-keto-ProstanozolOxidation at C17, Hydroxylation (Pyrazole/A-Ring)Human Urine researchgate.net
M3Hydroxy-17-keto-ProstanozolOxidation at C17, Hydroxylation (B- or C-Ring)Human Urine researchgate.net
M4Hydroxy-17-keto-ProstanozolOxidation at C17, Hydroxylation (D-Ring)Human Urine researchgate.net
M5Hydroxy-Prostanozol (New)Hydroxylation (B- or C-Ring)Human Urine researchgate.net
M6Dihydroxy-17-keto-ProstanozolOxidation at C17, Dihydroxylation (Pyrazole/A-Ring & B/C-Ring)Human Urine researchgate.net
M7Dihydroxy-17-keto-Prostanozol (New)Oxidation at C17, Dihydroxylation (Pyrazole/A-Ring & D-Ring)Human Urine researchgate.net
M8Dihydroxy-Prostanozol (New)Dihydroxylation (Pyrazole/A-Ring & another ring)Human Urine researchgate.net
-3'OH-prostanozolHydroxylation at C3'In Vivo Models dshs-koeln.de
-4-OH-prostanozolHydroxylation at C4In Vivo Models dshs-koeln.de
-16β-OH-prostanozolHydroxylation at C16In Vivo Models dshs-koeln.de

Development of Innovative Analytical Strategies for Comprehensive Chemical Characterization

The accurate detection and characterization of this compound and its metabolites rely on sophisticated analytical techniques. Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed. researchgate.netdshs-koeln.dedshs-koeln.de While effective, future research could focus on developing more advanced and comprehensive analytical strategies. nih.gov

Key areas for innovation include:

High-Resolution Mass Spectrometry (HRMS): The expanded use of HRMS platforms, such as Time-of-Flight (TOF) and Orbitrap MS, can provide highly accurate mass measurements. researchgate.netresearchgate.net This capability is crucial for proposing elemental compositions of unknown metabolites and differentiating them from isobaric interferences, thus increasing identification confidence. nih.gov

Advanced Chromatographic Separations: The structural similarity between steroid isomers presents a significant analytical challenge. researchgate.netdshs-koeln.de Future work could explore novel chromatographic techniques, such as supercritical fluid chromatography (SFC) or multidimensional chromatography, to achieve better separation of this compound's various hydroxylated and isomeric metabolites. creative-proteomics.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry with mass spectrometry adds another dimension of separation based on the ion's size, shape, and charge. This can be particularly powerful for resolving isomeric and isobaric metabolites that are indistinguishable by mass alone.

Effect-Directed Analysis (EDA): This approach combines chemical analysis with bioassays to identify components in a complex mixture that are responsible for a specific biological effect. nih.gov Applying EDA to this compound metabolite mixtures could help pinpoint which metabolites retain significant biological activity.

Developing these innovative analytical workflows will not only enhance the fundamental understanding of this compound's chemistry and metabolism but also provide more sensitive and specific methods for its detection. ijpsjournal.com

Unraveling Complex Molecular Signaling Pathways Beyond Primary Receptor Binding

The primary mechanism of action for this compound is understood to be its interaction with the androgen receptor (AR). federalregister.govgovinfo.gov Studies have shown that it possesses both anabolic and androgenic activity and can induce AR-mediated gene transcription. federalregister.govgovinfo.gov However, the full spectrum of its molecular signaling effects, particularly those beyond direct AR binding and activation, remains largely unknown. The signaling pathways of androgens can be complex, involving cross-talk with other cellular systems. nih.gov

Future research should aim to elucidate these broader signaling networks:

Non-Genomic Signaling: In addition to the classical genomic pathway where AR acts as a nuclear transcription factor, some steroids can initiate rapid, non-genomic signaling through membrane-associated androgen receptors. nih.gov Investigating whether this compound can trigger such rapid signaling cascades is a key unanswered question.

Transcriptomic and Proteomic Profiling: Using high-throughput techniques like RNA-sequencing and quantitative proteomics, researchers can map the global changes in gene and protein expression in response to this compound exposure in various cell types. This would provide an unbiased view of all the pathways affected, moving beyond a sole focus on the AR.

Receptor Interaction Profiling: Beyond the androgen receptor, it is conceivable that this compound or its metabolites could interact with other nuclear receptors or enzymes. nih.gov Screening for such interactions could reveal unexpected biological targets and activities.

A deeper understanding of these complex signaling events is essential for building a complete picture of this compound's molecular pharmacology, moving beyond its initial characterization as a simple androgen receptor agonist.

Q & A

[Basic] What are the primary metabolites of Prostanozol, and what methodological challenges arise in their detection?

This compound metabolizes into three hydroxylated derivatives: two mono-hydroxy metabolites and one dihydroxy metabolite. The dihydroxy metabolite is detectable via gas chromatography-mass spectrometry (GC-MS) but suffers from matrix interference and peak tailing when derivatized with trimethylsilyl (TMS) agents. Mono-hydroxy metabolites are better suited for liquid chromatography-mass spectrometry (LC-MS) due to reduced derivatization requirements, though their electron ionization mass spectra are non-informative and prone to matrix effects . Methodological optimization, such as using LC-MS/MS with electrospray ionization, is recommended to improve sensitivity .

[Basic] How does this compound’s metabolic profile compare to other designer anabolic steroids like desoxymethyltestosterone?

Unlike desoxymethyltestosterone, which produces metabolites with complex fragmentation patterns, this compound’s metabolites exhibit simpler hydroxylation pathways. However, both steroids share challenges in detection due to overlapping chromatographic peaks with endogenous urinary compounds. This compound’s dihydroxy metabolite is more stable than desoxymethyltestosterone’s derivatives, making GC-MS a viable option for targeted analysis .

[Advanced] What experimental design considerations are critical for enhancing this compound metabolite detection in complex matrices?

Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to reduce matrix interference.
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI) for mono-hydroxy metabolites; GC-MS with selective ion monitoring (SIM) for dihydroxy derivatives.
  • Validation : Use of deuterated internal standards to correct for ion suppression and validate recovery rates (e.g., spiking urine samples with known metabolite concentrations) .
    Statistical validation should include reproducibility tests across multiple batches and calibration curves covering physiologically relevant concentrations .

[Advanced] How can researchers resolve contradictions in this compound’s metabolic stability across in vitro and in vivo models?

  • Cross-Model Validation : Compare hepatic microsome assays (in vitro) with timed urine collections (in vivo) to identify species-specific metabolic rates.
  • Isotopic Labeling : Use deuterated this compound to track metabolite formation kinetics in both systems.
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability in vivo, as outlined in pharmacological study guidelines .

[Advanced] What statistical methods are essential for validating this compound metabolite identification in mass spectrometry datasets?

  • Tandem MS Confirmation : Require at least two diagnostic ion transitions per metabolite (e.g., precursor → product ion pairs).
  • Signal-to-Noise Thresholds : Set thresholds >3:1 for peak identification.
  • Reproducibility : Calculate intra- and inter-day coefficients of variation (CV) using repeated analyses of quality control samples.
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg corrections to minimize false positives in untargeted screening .

[Basic] What ethical considerations are critical when designing human pharmacokinetic studies for this compound?

  • Informed Consent : Disclose potential health risks associated with anabolic steroid exposure.
  • Dosing Protocols : Use microdoses (<1 μg) to minimize pharmacological effects while enabling metabolite tracking via ultrasensitive LC-MS.
  • Ethical Review : Submit protocols to institutional review boards (IRBs) with expertise in doping studies, ensuring compliance with WADA guidelines .

[Advanced] How can researchers integrate GC-MS and LC-MS to overcome this compound’s analytical limitations?

  • Orthogonal Analysis : Use GC-MS for dihydroxy metabolite quantification and LC-MS for mono-hydroxy derivatives.
  • Data Triangulation : Combine retention indices (GC-MS) with accurate mass measurements (LC-MS) to confirm metabolite identity.
  • Method Harmonization : Cross-validate results using shared internal standards (e.g., deuterated androstanolone) .

[Basic] What are the limitations of current this compound detection methods in anti-doping research?

  • Matrix Effects : Urinary glucuronides and sulfates interfere with ionization efficiency in LC-MS.
  • Sensitivity : Detection limits for mono-hydroxy metabolites often exceed 10 ng/mL, necessitating preconcentration steps.
  • Specificity : Poor mass spectral fragmentation complicates differentiation from endogenous steroids .

[Advanced] How should researchers design a study to investigate this compound’s androgen receptor binding affinity?

  • Assay Selection : Use standardized reporter gene assays (e.g., AR-EcoScreen) with dihydrotestosterone as a positive control.
  • Dose-Response Curves : Test concentrations spanning 0.1 nM–10 μM to determine EC50 values.
  • Data Normalization : Express results as fold-activation relative to vehicle controls, with triplicate technical replicates .

[Advanced] What methodological strategies improve HPLC quantification of this compound metabolites in urine?

  • Column Choice : Use C18 columns with 2.6 μm particle size for high resolution.
  • Mobile Phase : Optimize gradient elution with 0.1% formic acid in water/acetonitrile to enhance peak symmetry.
  • Sample Cleanup : Implement dual SPE (hydrophilic-lipophilic balance followed by cation exchange) to remove salts and phospholipids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.